molecular formula C10H13NO3 B15261054 Methyl 2-(aminomethyl)-3-methoxybenzoate

Methyl 2-(aminomethyl)-3-methoxybenzoate

Cat. No.: B15261054
M. Wt: 195.21 g/mol
InChI Key: APYCQCLMHFSGMU-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-3-methoxybenzoate typically involves the esterification of 2-(aminomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)-3-methoxybenzoate
  • Methyl 2-(aminomethyl)-4-methoxybenzoate
  • Methyl 2-(aminomethyl)-3-ethoxybenzoate

Uniqueness

Methyl 2-(aminomethyl)-3-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6,11H2,1-2H3

InChI Key

APYCQCLMHFSGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)C(=O)OC

Origin of Product

United States

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